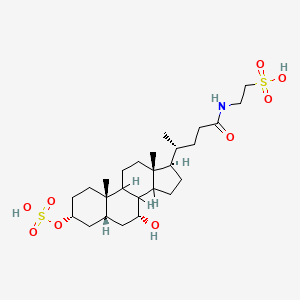

Taurochenodeoxycholate-3-sulfate

Descripción

Propiedades

IUPAC Name |

2-[[(4R)-4-[(3R,5R,7R,10S,13R,17R)-7-hydroxy-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO9S2/c1-16(4-7-23(29)27-12-13-37(30,31)32)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(36-38(33,34)35)14-17(25)15-22(24)28/h16-22,24,28H,4-15H2,1-3H3,(H,27,29)(H,30,31,32)(H,33,34,35)/t16-,17+,18-,19-,20?,21?,22-,24?,25+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLVWZDCWCRWVFM-RZGYGYJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OS(=O)(=O)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CCC2[C@@]1(CCC3C2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H45NO9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30985917 | |

| Record name | 7-Hydroxy-N-(2-sulfoethyl)-3-(sulfooxy)cholan-24-imidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30985917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

579.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67030-59-5 | |

| Record name | Taurochenodeoxycholate-3-sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067030595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxy-N-(2-sulfoethyl)-3-(sulfooxy)cholan-24-imidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30985917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthesis of Taurochenodeoxycholate-3-Sulfate: A Core Technical Guide for Researchers

Abstract

This technical guide provides an in-depth overview of the synthesis pathway of Taurochenodeoxycholate-3-sulfate (TCDCS-3-S), a crucial metabolite in the detoxification of bile acids. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the enzymatic reaction, quantitative kinetics, experimental protocols, and the regulatory signaling pathways involved. The synthesis is primarily catalyzed by the cytosolic enzyme Sulfotransferase 2A1 (SULT2A1), which facilitates the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the 3α-hydroxyl position of taurochenodeoxycholic acid (TCDC). This biotransformation significantly increases the hydrophilicity of the bile acid, thereby reducing its cellular toxicity and promoting its renal and fecal excretion. This guide provides detailed methodologies for the in-vitro synthesis and analysis of TCDCS-3-S, alongside visual representations of the core biochemical and regulatory pathways to facilitate a comprehensive understanding of this vital metabolic process.

Introduction

Bile acids are amphipathic steroid molecules synthesized from cholesterol in the liver. They play a critical role in the digestion and absorption of dietary fats and fat-soluble vitamins. However, at high concentrations, bile acids can be cytotoxic, causing membrane damage and inducing apoptosis. The sulfation of bile acids is a major detoxification pathway that mitigates their harmful effects. This compound (TCDCS-3-S) is a key sulfated bile acid formed from the taurine (B1682933) conjugate of chenodeoxycholic acid. Under normal physiological conditions, the formation of TCDCS-3-S is a minor metabolic pathway. However, in cholestatic liver diseases, where bile flow is impaired, the sulfation of bile acids, including the formation of TCDCS-3-S, is significantly upregulated to facilitate their elimination and protect hepatocytes from injury.

The enzymatic reaction is catalyzed by Sulfotransferase 2A1 (SULT2A1), a member of the SULT2 family of cytosolic sulfotransferases. SULT2A1 exhibits broad substrate specificity for steroids and bile acids and is predominantly expressed in the liver, adrenal glands, and intestine[1]. The enzyme utilizes 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the universal sulfate (B86663) donor to sulfonate the 3α-hydroxyl group of the steroid nucleus of taurochenodeoxycholic acid (TCDC)[2]. This guide will delve into the specifics of this synthesis pathway, providing quantitative data, detailed experimental procedures, and visual diagrams to aid in its study and application in research and drug development.

Quantitative Data

| Substrate | Apparent K_m_ (μM) | V_max_ (pmol/min/mg protein) | Intrinsic Clearance (CL_int_) (μL/min/mg protein) |

| Dehydroepiandrosterone (DHEA) | 3.8 | 130.8 | 34.4 |

| Lithocholic Acid (LCA) | 1.5 | 115.2 | 76.8 |

| Chenodeoxycholic Acid (CDCA) | 10.2 | 98.7 | 9.7 |

| Deoxycholic Acid (DCA) | 8.5 | 125.6 | 14.8 |

| Ursodeoxycholic Acid (UDCA) | 4.2 | 110.3 | 26.3 |

| Cholic Acid (CA) | 25.6 | 85.4 | 3.3 |

Table 1: Apparent Michaelis-Menten parameters of SULT2A1 for various substrates. Data from Huang et al. (2010)[3][4].

In cholestatic conditions, the proportion of sulfated bile acids in urine can increase to over 60% of the total urinary bile acids, with chenodeoxycholic acid conjugates being the major sulfated species[3].

Experimental Protocols

This section provides a detailed methodology for the in-vitro synthesis, purification, and analysis of this compound.

In-Vitro Enzymatic Synthesis of this compound

This protocol describes the enzymatic synthesis of TCDCS-3-S using recombinant human SULT2A1.

Materials:

-

Recombinant human SULT2A1 (commercially available)

-

Taurochenodeoxycholic acid (TCDC)

-

3'-phosphoadenosine-5'-phosphosulfate (PAPS)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Magnesium chloride (MgCl₂) (10 mM)

-

Dithiothreitol (DTT) (1 mM)

-

Deionized water

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations:

-

50 mM Tris-HCl, pH 7.4

-

10 mM MgCl₂

-

1 mM DTT

-

50 µM Taurochenodeoxycholic acid (TCDC)

-

100 µM 3'-phosphoadenosine-5'-phosphosulfate (PAPS)

-

1-5 µg of recombinant human SULT2A1

-

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours in a shaking water bath.

-

Reaction Termination: Stop the reaction by adding an equal volume of ice-cold methanol.

-

Extraction: Add an equal volume of chloroform to the terminated reaction mixture. Vortex vigorously for 1 minute and then centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic phases. This compound will be in the aqueous phase.

-

Sample Preparation for Analysis: Carefully collect the upper aqueous phase and evaporate it to dryness under a stream of nitrogen. Reconstitute the dried residue in a suitable solvent (e.g., 50% methanol in water) for subsequent analysis.

Purification by Solid-Phase Extraction (SPE)

For higher purity, the synthesized TCDCS-3-S can be purified using a C18 solid-phase extraction cartridge[5].

Materials:

-

C18 SPE cartridge

-

Methanol

-

Deionized water

-

0.5 M Triethylamine (B128534) sulfate solution[6]

Procedure:

-

Cartridge Conditioning: Condition the C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of deionized water.

-

Sample Loading: To improve the recovery of the sulfated bile acid, mix the aqueous extract from the enzymatic synthesis with an equal volume of 0.5 M triethylamine sulfate before loading it onto the conditioned SPE cartridge[6].

-

Washing: Wash the cartridge with 5 mL of deionized water to remove unbound salts and other hydrophilic impurities.

-

Elution: Elute the bound this compound with 5 mL of methanol.

-

Drying: Evaporate the methanol eluate to dryness under a stream of nitrogen. The resulting purified TCDCS-3-S can be stored at -20°C.

Analysis by HPLC-MS/MS

The synthesized and purified TCDCS-3-S can be identified and quantified using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

Instrumentation:

-

HPLC system with a C18 reversed-phase column

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (example):

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A linear gradient from 10% to 90% B over 15 minutes.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 10 µL

Mass Spectrometry Conditions (example):

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Precursor ion (Q1): m/z 578.3

-

Product ion (Q3): m/z 80 (SO₃⁻) and m/z 124 (taurine fragment)

-

-

Collision Energy: Optimized for the specific instrument.

Signaling Pathways and Experimental Workflows

Synthesis Pathway of this compound

The synthesis of this compound is a single enzymatic step from Taurochenodeoxycholic acid.

Regulatory Signaling Pathway of SULT2A1 Expression

The expression of the SULT2A1 gene is transcriptionally regulated by several nuclear receptors, including the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR). These receptors form heterodimers with the Retinoid X Receptor (RXR) and bind to response elements in the promoter region of the SULT2A1 gene, thereby modulating its transcription[7].

Experimental Workflow for In-Vitro Synthesis and Analysis

The following diagram illustrates a typical experimental workflow for the synthesis and analysis of this compound in a research setting.

References

- 1. SULT2A1 sulfotransferase family 2A member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Kinetic analysis of bile acid sulfation by stably expressed human sulfotransferase 2A1 (SULT2A1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 6. researchgate.net [researchgate.net]

- 7. Sulfotransferase genes: Regulation by nuclear receptors in response to xeno/endo-biotics - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biological Function of Taurochenodeoxycholate-3-sulfate

Abstract

This compound (TCDC-S) is a tertiary bile acid, formed through the conjugation of chenodeoxycholic acid with taurine (B1682933) and subsequent sulfation. Under normal physiological conditions, sulfation is a minor pathway in bile acid metabolism. However, its significance is profoundly amplified in cholestatic conditions, where it functions as a critical detoxification mechanism. Sulfation increases the hydrophilicity of bile acids, which restricts their intestinal reabsorption and promotes their elimination through renal and fecal routes. This guide provides a comprehensive overview of the synthesis, metabolism, transport, and cellular effects of TCDC-S, presenting key quantitative data and experimental methodologies relevant to its study.

Introduction

Bile acids are steroidal amphipathic molecules derived from cholesterol catabolism in the liver. They are essential for the digestion and absorption of dietary lipids and fat-soluble vitamins. Beyond this classical role, bile acids are now recognized as complex signaling molecules that regulate their own synthesis and transport, as well as lipid, glucose, and energy homeostasis, largely through the activation of nuclear receptors like the Farnesoid X Receptor (FXR).[1][2]

This compound is a specific, modified bile acid. It is the product of two key metabolic transformations: conjugation of the primary bile acid chenodeoxycholic acid (CDCA) with the amino acid taurine, followed by sulfation at the 3-hydroxyl group. While the taurine conjugate, taurochenodeoxycholic acid (TCDC), is a common bile acid, its sulfated form, TCDC-S, is present at low levels in healthy individuals. Its production is significantly upregulated during cholestasis, a condition characterized by impaired bile flow. This upregulation represents an adaptive response to mitigate the cellular toxicity of accumulating hydrophobic bile acids.

Synthesis and Metabolism

The formation of TCDC-S is a multi-step process occurring predominantly in hepatocytes.

-

Primary Synthesis : Cholesterol is converted to the primary bile acid chenodeoxycholic acid (CDCA) through a series of enzymatic reactions, with Cholesterol 7α-hydroxylase being the rate-limiting enzyme.[2]

-

Taurine Conjugation : CDCA is conjugated with taurine to form taurochenodeoxycholic acid (TCDC).

-

Sulfation : TCDC is then sulfated at the 3α-hydroxyl position by a sulfotransferase enzyme (SULT), such as SULT2A1, using 3'-phospho-5'-adenylyl sulfate (B86663) (PAPS) as the sulfonate donor.[1]

This sulfation step is a critical detoxification pathway. In conditions of impaired bile flow (cholestasis) or genetic deficiencies in bile acid transporters like the sodium taurocholate cotransporting polypeptide (NTCP), the expression of sulfotransferases is dramatically increased, leading to a significant rise in sulfated bile acids, including TCDC-S.[3][4] TCDC-S is metabolically stable, with studies indicating that over 95% of the molecule is recovered in bile and urine without further metabolic transformation.[5]

Caption: Synthesis pathway of this compound from cholesterol.

Membrane Transport and Pharmacokinetics

The addition of both a taurine conjugate and a sulfate group significantly alters the physicochemical properties of the bile acid, impacting its transport across cellular membranes.

Hepatic Uptake

The hepatic uptake of TCDC-S from sinusoidal blood into hepatocytes is an active, energy-dependent process mediated by membrane transporters.[6] Key transporters identified as carriers for sulfated bile acids include the Organic Anion Transporting Polypeptides OATP1B1 and OATP1B3, and the Sodium-Taurocholate Cotransporting Polypeptide (NTCP).[7]

Studies using isolated rat hepatocytes have shown that both taurine conjugation and 3-sulfation reduce the maximal transport velocity (Vmax) and the Michaelis constant (Km) for hepatic uptake compared to the parent compound, CDCA.[6] This suggests that while the affinity for the transporters is increased (lower Km), the overall rate of transport is slower.

Intestinal and Renal Transport

Sulfation plays a crucial role in limiting the enterohepatic circulation of bile acids. In vivo and in vitro studies using guinea pig small intestine demonstrated that sulfation of TCDC markedly decreases its uptake by the ileal bile salt transport system.[8] Transport efficiency was found to follow the order: TCDC > TCDC-3-sulfate > TCDC-7-sulfate > TCDC-3,7-disulfate.[8] This reduced intestinal reabsorption, coupled with increased water solubility, facilitates the elimination of TCDC-S in feces and urine, forming the basis of its detoxification role.[8]

Caption: Hepatic uptake and biliary excretion of TCDC-S.

Quantitative Transport Data

The following table summarizes the kinetic parameters for the hepatic uptake of TCDC-S and related bile acids by isolated rat hepatocytes.

| Bile Acid Derivative | Apparent Km (µmol/L) [Mean ± S.D.] | Vmax (nmol/mg protein per min) [Mean ± S.D.] |

| Chenodeoxycholic Acid (saturable component) | 33 ± 6.4 | 4.8 ± 0.6 |

| Taurochenodeoxycholic Acid | 11.1 ± 2.0 | 3.1 ± 0.5 |

| Chenodeoxycholic Acid 3-sulfate | 6.1 ± 0.9 | 2.3 ± 0.4 |

| This compound | 5.0 ± 0.7 | 0.9 ± 0.15 |

| Data sourced from Bartholomew TC, Billing BH (1983).[6] |

Biological Function and Signaling

The primary biological function of TCDC-S formation is detoxification. Unlike its non-sulfated precursor, TCDC, which can activate pro-survival signaling pathways via PI3K[9], the role of TCDC-S is predominantly one of enhanced elimination.

In cholestatic liver injury, the accumulation of hydrophobic bile acids can induce apoptosis in hepatocytes. For instance, taurolithocholic acid-3 sulfate (TLCS), another sulfated bile acid, is known to induce apoptosis through a c-Jun N-terminal kinase (JNK)-dependent mechanism that promotes CD95 (Fas) receptor trafficking to the cell membrane.[10] However, the primary role described for TCDC-S is not the initiation of such signaling cascades but rather the prevention of toxicity from its precursors.

The process of sulfation serves as a hepatoprotective mechanism through several effects:

-

Increased Hydrophilicity : The addition of a negatively charged sulfate group increases water solubility, which facilitates renal excretion.

-

Reduced Intestinal Reabsorption : Sulfation significantly impairs active transport in the terminal ileum, breaking the enterohepatic circulation and promoting fecal loss.[8]

-

Decreased Cellular Toxicity : By converting more hydrophobic and potentially toxic bile acids into highly water-soluble, readily excretable forms, the overall toxic load on hepatocytes is reduced.

Caption: Role of TCDC-S formation as a detoxification response in cholestasis.

Experimental Protocols

The study of TCDC-S involves various specialized techniques to assess its transport, quantify its concentration in biological matrices, and determine its cellular effects.

Protocol: Bile Acid Uptake in Isolated Hepatocytes

This method is used to determine the kinetic parameters (Km and Vmax) of TCDC-S transport into liver cells, as described in the study by Bartholomew & Billing (1983).[6]

-

Hepatocyte Isolation : Hepatocytes are isolated from rat liver using a collagenase perfusion technique. Cell viability is assessed using trypan blue exclusion.

-

Incubation : Isolated hepatocytes are suspended in a suitable buffer (e.g., Krebs-Henseleit) and incubated at 37°C.

-

Uptake Measurement : Radiolabeled TCDC-S (e.g., [³H]TCDC-S) is added to the cell suspension at various concentrations. At specific time points, aliquots are taken.

-

Separation : The cell suspension is rapidly centrifuged through a layer of silicone oil to separate the hepatocytes from the incubation medium.

-

Quantification : The cell pellet is lysed, and the radioactivity is measured using a liquid scintillation counter. Protein concentration in the pellet is determined to normalize the uptake data.

-

Data Analysis : The initial rate of uptake is plotted against substrate concentration, and kinetic parameters (Km and Vmax) are calculated using Lineweaver-Burk or Michaelis-Menten plots.

Caption: Workflow for determining bile acid uptake kinetics in isolated hepatocytes.

Protocol: Transporter Substrate Assay in Transfected Cells

This method is used to identify specific membrane transporters responsible for the uptake of TCDC-S.[7]

-

Cell Culture : A suitable mammalian cell line that does not endogenously express the transporters of interest (e.g., HEK293) is used.

-

Transfection : Cells are transiently or stably transfected with plasmids encoding a specific transporter (e.g., OATP1B1, OATP1B3, or NTCP). A control group is transfected with an empty vector.

-

Uptake Assay : 24-48 hours post-transfection, the cells are incubated with radiolabeled or fluorescently tagged TCDC-S for a short period.

-

Washing and Lysis : The incubation is stopped by washing the cells with ice-cold buffer. The cells are then lysed.

-

Quantification : The amount of TCDC-S taken up by the cells is measured (e.g., by scintillation counting or fluorescence).

-

Analysis : Uptake in the transporter-expressing cells is compared to the uptake in control cells. Significantly higher uptake in the transfected cells indicates that TCDC-S is a substrate for that specific transporter.

Protocol: Quantification by UPLC-MS/MS

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry is the gold standard for accurately quantifying TCDC-S and other bile acids in complex biological samples like plasma, urine, or liver tissue homogenates.[3]

-

Sample Preparation : Proteins are precipitated from the biological sample (e.g., using methanol). Internal standards (deuterated bile acid analogs) are added for accurate quantification. The supernatant is collected and dried.

-

Chromatographic Separation (UPLC) : The extracted sample is reconstituted and injected into a UPLC system. A reverse-phase column (e.g., C18) is used to separate the different bile acid species based on their hydrophobicity.

-

Mass Spectrometry Detection (MS/MS) : The eluent from the UPLC is ionized (typically using electrospray ionization in negative mode). The mass spectrometer is set to Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for TCDC-S and the internal standard are monitored, providing high specificity and sensitivity.

-

Quantification : The concentration of TCDC-S in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Conclusion

This compound is a key metabolite in an adaptive, hepatoprotective response to cholestatic conditions. Its formation from TCDC via sulfation fundamentally alters its physicochemical properties, transforming it into a water-soluble, readily excretable molecule with limited ability to be reabsorbed by the intestine. While not a primary signaling molecule itself, its synthesis is a critical component of the cellular machinery that protects the liver from the toxic effects of bile acid accumulation. For drug development professionals, understanding the transport and elimination pathways of sulfated bile acids is crucial, as these mechanisms can influence the pharmacokinetics of xenobiotics that share these pathways and are relevant in the pathophysiology of liver diseases.

References

- 1. Nuclear receptors in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of a nuclear receptor for bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Increased sulfation of bile acids in mice and human subjects with sodium taurocholate cotransporting polypeptide deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Increased sulfation of bile acids in mice and human subjects with sodium taurocholate cotransporting polypeptide deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chenodeoxycholic acid-3-sulfate. Metabolism and excretion in the rat and hamster and effects on hepatic transport systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effect of 3-sulphation and taurine conjugation on the uptake of chenodeoxycholic acid by rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of Bile Acid Sulfate Conjugates as Substrates of Human Organic Anion Transporting Polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of sulfation patterns on intestinal transport of bile salt sulfate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The bile acid taurochenodeoxycholate activates a phosphatidylinositol 3-kinase-dependent survival signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Taurolithocholic acid-3 sulfate induces CD95 trafficking and apoptosis in a c-Jun N-terminal kinase-dependent manner [pubmed.ncbi.nlm.nih.gov]

Taurochenodeoxycholate-3-sulfate: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taurochenodeoxycholate-3-sulfate (TCDCS-3-S) is a sulfated, taurine-conjugated bile acid that emerges as a significant metabolite, particularly under conditions of cholestasis. While its formal "discovery" is intertwined with the broader identification of sulfated bile acids in the late 1960s and their characterization in the 1970s, its importance in pathophysiology and as a potential biomarker has been elucidated through decades of research. This technical guide provides an in-depth overview of the historical context of its discovery, detailed experimental protocols for its isolation and analysis, a summary of key quantitative data, and an exploration of its role in cellular signaling pathways.

Discovery and Historical Context

The discovery of this compound is not marked by a single seminal paper but rather by a progressive understanding of bile acid metabolism in cholestatic liver diseases. In the late 1960s, researchers first identified sulfated forms of bile acids, recognizing sulfation as a mechanism to increase the water solubility and renal excretion of otherwise toxic hydrophobic bile acids.[1] By the mid-to-late 1970s, the advancement of analytical techniques such as gas-liquid chromatography-mass spectrometry (GLC-MS) and high-performance liquid chromatography (HPLC) enabled the separation and identification of specific sulfated bile acids in the urine and serum of patients with cholestasis.[2][3][4]

Experimental Protocols

The following sections detail both historical and contemporary methods for the isolation, synthesis, and analysis of TCDCS-3-S.

Isolation of TCDCS-3-S from Biological Samples (Historical Perspective)

This protocol is a composite representation of the methodologies likely employed in the 1970s and early 1980s for the initial isolation and characterization of TCDCS-3-S from the urine of patients with cholestasis.

Objective: To isolate and enrich this compound from a complex biological matrix.

Starting Material: 24-hour urine collection from patients with diagnosed cholestasis.

Protocol:

-

Sample Preparation:

-

Centrifuge the pooled urine sample to remove any particulate matter.

-

Acidify the supernatant to approximately pH 2.0 with hydrochloric acid.

-

-

Solvent Extraction:

-

Extract the acidified urine with a non-polar organic solvent, such as diethyl ether or ethyl acetate, to remove non-sulfated bile acids and other lipophilic compounds. Discard the organic phase.

-

Extract the remaining aqueous phase with a more polar solvent, such as n-butanol, to extract the sulfated bile acids.

-

Evaporate the butanol extract to dryness under reduced pressure.

-

-

Group Separation by Open-Column Chromatography:

-

Resuspend the dried extract in a minimal volume of a suitable solvent.

-

Apply the resuspended extract to a Sephadex LH-20 or a similar gel filtration column.

-

Elute the column with a step-wise gradient of increasing methanol (B129727) in chloroform (B151607) or another appropriate solvent system. This step separates the bile acids based on their polarity, with the more polar sulfated conjugates eluting later.

-

Collect fractions and monitor for the presence of bile acids using a general method like thin-layer chromatography (TLC) with a spray reagent (e.g., phosphomolybdic acid).

-

-

High-Performance Liquid Chromatography (HPLC) for Final Purification:

-

Pool the fractions containing the sulfated bile acids and evaporate to dryness.

-

Reconstitute the sample in the HPLC mobile phase.

-

Inject the sample onto a reversed-phase HPLC column (e.g., C18).

-

Elute with an isocratic or gradient mobile phase, typically consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol.

-

Monitor the eluent with a UV detector (around 200-210 nm).

-

Collect the peak corresponding to the retention time of a TCDCS-3-S standard (if available) or the peak presumed to be TCDCS-3-S based on its chromatographic behavior relative to other known bile acids.

-

-

Characterization:

-

The purified fraction would then be subjected to further analysis for confirmation of its identity, such as mass spectrometry (if available) and chemical derivatization followed by GLC-MS.

-

Chemical Synthesis of this compound

This protocol is based on established methods for the sulfation and conjugation of bile acids and would be suitable for producing a TCDCS-3-S standard for analytical purposes.[6]

Objective: To chemically synthesize this compound.

Materials: Chenodeoxycholic acid, taurine (B1682933), sulfur trioxide-pyridine complex, N,N'-dicyclohexylcarbodiimide (DCC) or a similar coupling agent, and appropriate solvents (e.g., pyridine, dimethylformamide).

Protocol:

-

Protection of the 7-hydroxyl group of Chenodeoxycholic Acid:

-

Selectively protect the 7-hydroxyl group of chenodeoxycholic acid to prevent its sulfation. This can be achieved using a suitable protecting group strategy.

-

-

Sulfation of the 3-hydroxyl group:

-

Dissolve the 7-protected chenodeoxycholic acid in anhydrous pyridine.

-

Add a sulfur trioxide-pyridine complex to the solution and stir at room temperature.

-

Monitor the reaction by TLC until completion.

-

Quench the reaction and work up to isolate the 7-protected chenodeoxycholic acid-3-sulfate.

-

-

Deprotection of the 7-hydroxyl group:

-

Remove the protecting group from the 7-hydroxyl position using the appropriate deprotection conditions to yield chenodeoxycholic acid-3-sulfate.

-

-

Taurine Conjugation:

-

Activate the carboxyl group of chenodeoxycholic acid-3-sulfate using a coupling agent like DCC in a suitable solvent such as dimethylformamide.

-

Add taurine to the reaction mixture and stir until the conjugation is complete, as monitored by TLC or HPLC.

-

Purify the resulting this compound by chromatography.

-

Modern Quantitative Analysis by LC-MS/MS

This protocol outlines the current gold standard for the sensitive and specific quantification of TCDCS-3-S in biological samples.[7]

Objective: To accurately quantify the concentration of this compound in biological fluids.

Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

Protocol:

-

Sample Preparation:

-

To a small volume of serum, plasma, or urine, add an internal standard (a stable isotope-labeled version of TCDCS-3-S).

-

Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile or methanol).

-

Centrifuge to pellet the precipitated proteins.

-

Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.

-

-

Chromatographic Separation:

-

Inject the prepared sample onto a reversed-phase C18 UPLC or HPLC column.

-

Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile and/or methanol). The gradient is designed to separate the various bile acid isomers.

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in negative ion mode.

-

Use multiple reaction monitoring (MRM) to detect and quantify TCDCS-3-S. This involves selecting the precursor ion (the molecular ion of TCDCS-3-S) and a specific fragment ion produced upon collision-induced dissociation. This highly selective detection method minimizes interferences from the complex biological matrix.

-

Quantify the amount of TCDCS-3-S in the sample by comparing the peak area of the analyte to that of the internal standard.

-

Quantitative Data

The concentration of this compound and other sulfated bile acids varies significantly between healthy individuals and those with cholestatic conditions. The following table summarizes representative quantitative data from the literature.

| Analyte | Biological Matrix | Condition | Concentration Range | Reference |

| Total Sulfated Bile Acids | Urine | Healthy | 40-70% of total urinary bile acids | [1] |

| Total Sulfated Bile Acids | Serum | Healthy | < 15% of total serum bile acids | [1] |

| Total Sulfated Bile Acids | Urine | Acute Hepatitis | 83.4 ± 16.7% of total urinary bile acids | [4] |

| Total Sulfated Bile Acids | Urine | Obstructive Jaundice | 58.3 ± 22.6% of total urinary bile acids | [4] |

| TCDCS-3-S (uptake kinetics) | Isolated Rat Hepatocytes | In vitro | Apparent Km: 5.0 ± 0.7 µmol/l, Vmax: 0.9 ± 0.15 nmol/mg protein per min | [5] |

| GUDCA-3-sulfate | Plasma | Healthy Controls | 131.02 ± 132.24 nM | [8] |

| GUDCA-3-sulfate | Plasma | NTCP Deficiency | 1679.92 ± 3229.69 nM | [8] |

| GLCA-3-sulfate | Plasma | Healthy Controls | 130.94 ± 261.36 nM | [8] |

| GLCA-3-sulfate | Plasma | NTCP Deficiency | 400.84 ± 1479.65 nM | [8] |

Signaling Pathways and Biological Roles

This compound and its close analogs have been shown to be involved in key cellular signaling pathways, particularly in the context of liver injury.

Induction of Apoptosis via JNK Pathway

Hydrophobic bile acids, when they accumulate in hepatocytes during cholestasis, can induce apoptosis. Studies on the closely related compound, taurolithocholic acid-3-sulfate (TLCS), have elucidated a signaling cascade leading to programmed cell death.[9]

Caption: TCDCS-3-S induced apoptosis pathway.

Impairment of Insulin (B600854) Signaling

Accumulation of hydrophobic bile acids has also been linked to insulin resistance in the liver. Again, studies with TLCS have demonstrated its ability to interfere with the insulin signaling cascade.

Caption: TCDCS-3-S impairment of insulin signaling.

Experimental Workflow for Isolation and Analysis

The following diagram illustrates a typical workflow for the isolation and analysis of TCDCS-3-S from a biological sample.

Caption: Workflow for TCDCS-3-S analysis.

Conclusion

This compound, while not having a singular moment of discovery, has emerged from the broader study of bile acid metabolism as a key player in the pathophysiology of cholestatic liver disease. Its increased production and excretion during cholestasis highlight its role in a detoxification pathway. However, its accumulation can also contribute to cellular stress and injury through the activation of apoptotic and inhibition of insulin signaling pathways. The continued development of sensitive analytical techniques like LC-MS/MS will further elucidate the precise roles of TCDCS-3-S and other sulfated bile acids in health and disease, potentially leading to new diagnostic and therapeutic strategies for liver disorders.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Sulphated and unsulphated bile acids in serum, bile, and urine of patients with cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulphated and unsulphated bile acids in serum, bile, and urine of patients with cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sulfated and nonsulfated bile acids in urine, serum, and bile of patients with hepatobiliary diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effect of 3-sulphation and taurine conjugation on the uptake of chenodeoxycholic acid by rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bile acid sulfates. III. Synthesis of 7- and 12-monosulfates of bile acids and their conjugates using a sulfur trioxide-triethylamine complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Review of Analytical Platforms for Accurate Bile Acid Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Increased sulfation of bile acids in mice and human subjects with sodium taurocholate cotransporting polypeptide deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Taurolithocholic acid-3 sulfate induces CD95 trafficking and apoptosis in a c-Jun N-terminal kinase-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Taurochenodeoxycholate-3-sulfate in Bile Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taurochenodeoxycholate-3-sulfate (TCDCS-3-S) is a sulfated, taurine-conjugated secondary bile acid. Under normal physiological conditions, sulfation is a minor pathway in bile acid metabolism. However, in cholestatic liver diseases, where bile flow is impaired, the sulfation of bile acids, including the formation of TCDCS-3-S, becomes a significantly upregulated detoxification mechanism. This technical guide provides a comprehensive overview of the role of TCDCS-3-S in bile acid metabolism, focusing on its synthesis, transport, physiological functions, and analytical quantification.

Synthesis and Metabolism of this compound

TCDCS-3-S is formed in the liver from chenodeoxycholic acid (CDCA), a primary bile acid synthesized from cholesterol. The metabolic pathway involves two key steps:

-

Taurine (B1682933) Conjugation: CDCA is first conjugated with the amino acid taurine to form taurochenodeoxycholic acid (TCDC).

-

Sulfation: The sulfotransferase enzyme SULT2A1 then catalyzes the transfer of a sulfonate group to the 3-hydroxyl position of TCDC, forming TCDCS-3-S[1].

This sulfation step significantly increases the water solubility of the bile acid, which facilitates its elimination from the body.

Caption: Synthesis pathway of this compound.

Transport of this compound

The transport of sulfated bile acids like TCDCS-3-S across cellular membranes is mediated by specific transporters. This directed movement is crucial for its enterohepatic circulation and ultimate excretion.

-

Hepatocellular Uptake: The uptake of sulfated bile acids from the portal blood into hepatocytes is mediated by Organic Anion Transporting Polypeptides (OATP1B1 and OATP1B3) and the Na+-Taurocholate Cotransporting Polypeptide (NTCP)[2][3].

-

Biliary Excretion: While information specific to TCDCS-3-S is limited, sulfated bile acids are generally exported from hepatocytes into the bile.

-

Renal Excretion: Due to their increased water solubility, sulfated bile acids are more readily excreted in the urine, a process that is enhanced during cholestasis[4].

References

- 1. Increased sulfation of bile acids in mice and human subjects with sodium taurocholate cotransporting polypeptide deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of Bile Acid Sulfate Conjugates as Substrates of Human Organic Anion Transporting Polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Primary Human Suspension Hepatocytes Culture Protocol [sigmaaldrich.com]

Taurochenodeoxycholate-3-sulfate mechanism of action in hepatocytes

An In-Depth Technical Guide to the Core Mechanism of Action of Taurochenodeoxycholate-3-sulfate in Hepatocytes

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (TCDCS-3S) is a sulfated, taurine-conjugated secondary bile acid. Under normal physiological conditions, sulfation of bile acids is a minor metabolic pathway. However, in cholestatic conditions, the proportion of sulfated bile acids increases significantly. Sulfation is generally considered a detoxification pathway, as it increases the hydrophilicity of bile acids, which facilitates their renal excretion and reduces their intestinal reabsorption and cytotoxicity.[1][2] Despite this, the precise molecular mechanisms by which TCDCS-3S exerts its effects on hepatocytes are not fully elucidated and appear to be multifaceted, potentially contributing to both cytoprotective and cytotoxic effects depending on the cellular context.

This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of TCDCS-3S in hepatocytes, focusing on its transport, core signaling pathways, and potential roles in liver pathophysiology. The information presented herein is synthesized from studies on TCDCS-3S and structurally related bile acids to provide a robust, albeit partially inferred, model of its function.

Hepatocellular Transport of this compound

The entry of TCDCS-3S into hepatocytes is a critical first step that dictates its intracellular concentration and subsequent biological effects.

Basolateral Uptake

The uptake of TCDCS-3S from the sinusoidal blood into hepatocytes is an active, carrier-mediated process. Studies in isolated rat hepatocytes have demonstrated that the uptake of TCDCS-3S is saturable and energy-dependent.[3] Both sulfation and taurine (B1682933) conjugation significantly impact the affinity and capacity of the transport system. TCDCS-3S is taken up with a higher affinity (lower Km) but a lower maximal velocity (Vmax) compared to its non-sulfated counterpart, taurochenodeoxycholic acid (TCDC).[3] While the specific transporters responsible for TCDCS-3S uptake have not been fully characterized, the Na+-taurocholate cotransporting polypeptide (NTCP) is a primary transporter for many conjugated bile acids and is likely involved.[4]

Basolateral Efflux

Under conditions of intracellular bile acid overload, such as cholestasis, hepatocytes upregulate basolateral efflux transporters to shuttle bile acids back into the systemic circulation for renal elimination. The multidrug resistance-associated protein 3 (MRP3/ABCC3) has been identified as a transporter capable of effluxing TCDCS-3S from the hepatocyte.[5] This serves as a protective mechanism to reduce hepatocellular bile acid accumulation.

Quantitative Data on Hepatocellular Uptake

The following table summarizes the kinetic parameters for the uptake of TCDCS-3S and related bile acids in isolated rat hepatocytes.[3]

| Bile Acid | Apparent Km (μmol/L) | Vmax (nmol/mg protein per min) |

| This compound | 5.0 ± 0.7 | 0.9 ± 0.15 |

| Chenodeoxycholic acid-3-sulfate | 6.1 ± 0.9 | 2.3 ± 0.4 |

| Taurochenodeoxycholic acid | 11.1 ± 2.0 | 3.1 ± 0.5 |

| Chenodeoxycholic acid (saturable) | 33 ± 6.4 | 4.8 ± 0.6 |

Core Mechanism of Action: Intracellular Signaling Pathways

Direct research on the signaling pathways specifically modulated by TCDCS-3S is limited. However, by examining studies on its non-sulfated form (Taurochenodeoxycholate, TCDC) and other structurally related sulfated bile acids (Taurolithocholic acid-3 sulfate, TLCS), we can infer its likely mechanisms of action. The effects appear to be a balance between pro-survival and pro-apoptotic signaling.

Inferred Pro-survival Signaling: The PI3K/PKCζ/NF-κB Pathway

The non-sulfated form, TCDC, has been shown to activate a potent pro-survival signaling cascade in hepatocytes that prevents its own inherent toxicity. It is plausible that TCDCS-3S retains the ability to activate this pathway.

-

Phosphatidylinositol 3-Kinase (PI3K) Activation: TCDC stimulates PI3K activity. Inhibition of PI3K renders TCDC cytotoxic, indicating the essential role of this pathway in mediating its non-toxic effects.[6]

-

Protein Kinase C zeta (PKCζ) Activation: Downstream of PI3K, TCDC activates the atypical protein kinase C isoform, PKCζ. This activation is critical, as inhibiting PKCζ also converts TCDC into a cytotoxic agent.[6]

-

Nuclear Factor kappa B (NF-κB) Activation: PKCζ, in turn, activates the transcription factor NF-κB. NF-κB is a master regulator of genes involved in survival, inflammation, and immunity. Inhibition of NF-κB renders TCDC cytotoxic, confirming its role as a necessary downstream effector in this pro-survival pathway.[6]

This pathway likely represents a mechanism by which hepatocytes adapt to the presence of certain hydrophobic bile acids, preventing apoptosis.

Potential Pro-apoptotic Signaling: The JNK Pathway

In contrast to the pro-survival signals, studies on the structurally similar sulfated bile acid TLCS reveal a potent pro-apoptotic pathway that may also be activated by TCDCS-3S, particularly at high concentrations or under cholestatic conditions.

-

Sustained JNK Activation: Hydrophobic bile acids like TLCS can cause a sustained activation of c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family.[7] This prolonged activation is a key trigger for apoptosis.

-

CD95 Trafficking: Sustained JNK activation promotes the trafficking of the death receptor CD95 (Fas) to the plasma membrane.[8] This can lead to ligand-independent activation of the receptor and initiation of the extrinsic apoptosis cascade.

-

Caspase Activation: The clustering and activation of CD95 leads to the activation of initiator caspase-8, which in turn activates executioner caspase-3, culminating in apoptosis.[7][8]

The balance between the pro-survival PI3K pathway and the pro-apoptotic JNK pathway likely determines the ultimate fate of the hepatocyte upon exposure to TCDCS-3S.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to investigating the mechanism of action of TCDCS-3S in hepatocytes.

General Experimental Workflow

The investigation of TCDCS-3S's mechanism of action typically follows a multi-step process from cell sourcing to functional and molecular analysis.

Protocol 1: Isolation and Culture of Primary Rat Hepatocytes

This protocol is adapted from standard procedures for isolating primary hepatocytes for in vitro studies.[9]

Materials:

-

Perfusion Buffer: Krebs-Ringer bicarbonate buffer, supplemented with 10 mM HEPES, 1.5 mM EGTA, pH 7.4.

-

Digestion Buffer: Krebs-Ringer bicarbonate buffer, supplemented with 10 mM HEPES, 5 mM CaCl2, and 0.05% w/v Collagenase Type IV.

-

Plating Medium: Williams' Medium E with 10% FBS, 1% Penicillin-Streptomycin, 1 μM dexamethasone, and 100 nM insulin.

-

Collagen-coated culture plates.

Procedure:

-

Anesthetize a male Sprague-Dawley rat (200-250g) according to approved institutional animal care guidelines.

-

Perform a midline laparotomy to expose the portal vein and inferior vena cava (IVC).

-

Cannulate the portal vein with a 20-gauge catheter and immediately begin perfusion with pre-warmed (37°C) Perfusion Buffer at a flow rate of 20 mL/min.

-

Cut the IVC to allow the perfusate to exit. Perfuse for 10 minutes until the liver is blanched.

-

Switch to pre-warmed Digestion Buffer and perfuse for 10-15 minutes, or until the liver becomes soft and digested.

-

Excise the liver and transfer it to a sterile petri dish containing cold Plating Medium.

-

Gently dissect the liver and filter the cell suspension through a 100 μm cell strainer.

-

Wash the cells by centrifuging at 50 x g for 3 minutes at 4°C. Repeat this step twice.

-

Resuspend the final hepatocyte pellet in Plating Medium and determine cell viability using Trypan Blue exclusion (expect >90% viability).

-

Plate the hepatocytes on collagen-coated plates at a desired density (e.g., 0.5 x 10^6 cells/well in a 6-well plate).

-

Allow cells to attach for 4-6 hours, then replace the medium with fresh, pre-warmed Plating Medium. The cells are ready for experiments after 24 hours.

Protocol 2: Western Blotting for Signaling Pathway Analysis

This protocol provides a method to assess the activation of key signaling proteins like JNK and Akt by measuring their phosphorylation status.

Materials:

-

RIPA Lysis Buffer with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membrane.

-

Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-phospho-Akt, anti-Akt).

-

HRP-conjugated secondary antibodies.

-

Enhanced Chemiluminescence (ECL) substrate.

Procedure:

-

Culture primary hepatocytes in 6-well plates and treat with various concentrations of TCDCS-3S for the desired time points.

-

Aspirate the medium and wash the cells once with ice-cold PBS.

-

Add 100 μL of ice-cold RIPA Lysis Buffer to each well. Scrape the cells and collect the lysate.

-

Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using the BCA assay.

-

Denature 20-30 μg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in Blocking Buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.

-

Wash the membrane again as in step 10.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensity using densitometry software and normalize the phosphorylated protein signal to the total protein signal.

Conclusion

The mechanism of action of this compound in hepatocytes is complex and not yet fully defined by direct experimental evidence. However, based on its physicochemical properties and data from structurally related bile acids, a dual role is plausible. TCDCS-3S likely engages a PI3K-dependent pro-survival pathway that counteracts its inherent toxicity under normal conditions. Conversely, under conditions of cellular stress or high concentrations, it may trigger a sustained JNK-mediated apoptotic response. Its transport into and out of the hepatocyte is tightly regulated, and its accumulation is associated with liver pathology in some disease models. Further research is required to directly delineate the signaling networks controlled by TCDCS-3S, which will be critical for understanding its role in cholestatic liver diseases and for the development of targeted therapies.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Will the real bile acid sulfotransferase please stand up? Identification of Sult2a8 as a major hepatic bile acid sulfonating enzyme in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The effect of 3-sulphation and taurine conjugation on the uptake of chenodeoxycholic acid by rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of the sodium-taurocholate cotransporting polypeptide (NTCP) and of the bile salt export pump (BSEP) in physiology and pathophysiology of bile formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Differential disposition of chenodeoxycholic acid versus taurocholic acid in response to acute troglitazone exposure in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of taurolithocholate 3-sulfate-induced apoptosis by cyclic AMP in rat hepatocytes involves protein kinase A-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Protocol for Primary Mouse Hepatocyte Isolation - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomy of a Sulfated Bile Acid: A Technical Guide to the Structure-Activity Relationship of Taurochenodeoxycholate-3-sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taurochenodeoxycholate-3-sulfate (TCDCS) is a sulfated, taurine-conjugated derivative of the primary bile acid chenodeoxycholic acid (CDCA). While bile acids are classically known for their role in lipid digestion, they have emerged as critical signaling molecules that regulate a wide array of metabolic and inflammatory pathways, primarily through the activation of nuclear receptors like the Farnesoid X Receptor (FXR) and G-protein coupled receptors such as the Takeda G-protein-coupled receptor 5 (TGR5). The addition of a sulfate (B86663) group at the 3-position of the steroid nucleus, a modification that primarily occurs during cholestatic conditions, significantly alters the physicochemical properties and biological activities of the parent bile acid. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of TCDCS, presenting available quantitative data, detailed experimental methodologies for its characterization, and visual representations of its implicated signaling pathways.

Chemical Structure and Properties

This compound is structurally distinct from its precursor, taurochenodeoxycholic acid (TCDCA), by the presence of a sulfate moiety at the C3-hydroxyl group. This sulfation dramatically increases the hydrophilicity of the molecule, which in turn reduces its intestinal absorption and enhances its renal clearance.[1][2] This detoxification pathway is a protective mechanism against the accumulation of potentially toxic bile acids.[3]

Quantitative Analysis of Biological Activity

It is generally understood that sulfation at the 3-position can reduce the ability of a bile acid to activate FXR. For instance, the non-sulfated parent bile acid, chenodeoxycholic acid (CDCA), is a potent natural FXR agonist.[4] The addition of a bulky, charged sulfate group is expected to sterically hinder the binding of TCDCS to the ligand-binding pocket of FXR.

The following tables provide quantitative data for related sulfated and non-sulfated bile acids to offer a comparative perspective on the potential activity of TCDCS.

Table 1: Comparative Potency of Bile Acids and Derivatives on Farnesoid X Receptor (FXR)

| Compound | Receptor | Assay Type | Cell Line | Potency (EC₅₀) | Efficacy (relative to control) | Reference |

| Chenodeoxycholic acid (CDCA) | Human FXR | TR-FRET | - | 8.3 µM | - | [4] |

| Obeticholic Acid (OCA, 6α-ethyl-CDCA) | Human FXR | TR-FRET | - | 99 nM | 100-fold > CDCA | [4] |

| INT-767 (a 23-sulfate derivative of an OCA analog) | Human FXR | AlphaScreen | - | 30 nM | - | [1] |

Table 2: Comparative Potency of Bile Acids and Derivatives on Takeda G-protein-coupled Receptor 5 (TGR5)

| Compound | Receptor | Assay Type | Cell Line | Potency (EC₅₀) | Reference |

| Taurochenodeoxycholic acid (TCDCA) | Human TGR5 | cAMP assay | 293T | Activator (specific EC₅₀ not provided) | [5] |

| INT-767 (a 23-sulfate derivative of an OCA analog) | Human TGR5 | TR-FRET | - | 630 nM | [1] |

Signaling Pathways Modulated by this compound and Related Bile Acids

The biological effects of TCDCS and its parent compound are mediated through complex signaling networks. While TCDCA has been shown to activate pro-survival pathways, structurally similar sulfated bile acids have been implicated in pro-apoptotic signaling, highlighting the critical role of the sulfate group in determining the ultimate cellular response.

PI3K/AKT Survival Pathway

The non-sulfated counterpart, Taurochenodeoxycholic acid (TCDCA), has been demonstrated to activate a phosphatidylinositol 3-kinase (PI3K)-dependent survival signaling cascade in hepatocytes.[3] This pathway is crucial for protecting liver cells from apoptosis induced by more toxic bile acids. The activation of PI3K leads to the downstream activation of effectors that promote cell survival.

Figure 1: TCDCA-mediated activation of the PI3K/AKT survival pathway.

JNK-mediated Apoptotic Pathway

In contrast to the pro-survival signaling of TCDCA, the structurally related sulfated bile acid, Taurolithocholic acid-3-sulfate (TLCS), has been shown to induce apoptosis in hepatocytes through the sustained activation of c-Jun N-terminal kinase (JNK). This suggests that the presence of the 3-sulfate group on TCDCS could potentially shift its signaling from a pro-survival to a pro-apoptotic pathway, a critical consideration in drug development.

Figure 2: Postulated JNK-mediated apoptotic pathway for sulfated bile acids.

Experimental Protocols

The characterization of the biological activity of this compound requires a suite of well-defined experimental protocols. Below are detailed methodologies for key assays relevant to its structure-activity relationship.

Farnesoid X Receptor (FXR) Transactivation Assay

This assay determines the ability of a compound to activate FXR, leading to the transcription of a reporter gene.

-

Cell Line: HEK293T or HepG2 cells.

-

Reagents:

-

FXR expression plasmid (e.g., pCMV-hFXR).

-

FXR-responsive reporter plasmid (e.g., pGL4.29[luc2P/CRE/HSE]-basic containing a Small Heterodimer Partner (SHP) promoter element).

-

Transfection reagent (e.g., Lipofectamine 3000).

-

Cell culture medium (DMEM with 10% FBS).

-

Luciferase assay system.

-

This compound and control compounds (e.g., CDCA, GW4064).

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Co-transfect cells with the FXR expression plasmid and the FXR-responsive reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

After 24 hours of transfection, replace the medium with a fresh medium containing various concentrations of TCDCS or control compounds.

-

Incubate the cells for another 24 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.

-

Plot the dose-response curve and calculate the EC₅₀ value.

-

Figure 3: Workflow for the FXR Transactivation Assay.

TGR5 cAMP Accumulation Assay

This assay measures the activation of TGR5 by quantifying the downstream production of cyclic AMP (cAMP).

-

Cell Line: HEK293 cells stably expressing human TGR5 (hTGR5).

-

Reagents:

-

Cell culture medium (DMEM with 10% FBS).

-

cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

This compound and control compounds (e.g., TCDCA, INT-777).

-

-

Protocol:

-

Seed hTGR5-expressing HEK293 cells in a 96-well plate.

-

On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor and incubate for 30 minutes.

-

Add various concentrations of TCDCS or control compounds to the wells.

-

Incubate for 30-60 minutes at 37°C.

-

Lyse the cells (if required by the assay kit) and measure the intracellular cAMP levels according to the manufacturer's instructions.

-

Plot the dose-response curve and determine the EC₅₀ value.

-

Western Blot for JNK Activation

This method is used to quantify the phosphorylation of JNK, a key indicator of its activation.

-

Cell Line: Primary hepatocytes or a relevant liver cell line (e.g., HepG2).

-

Reagents:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-JNK (Thr183/Tyr185) and anti-total-JNK.

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

-

Protocol:

-

Treat cells with TCDCS or control compounds for the desired time points.

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-JNK antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total-JNK antibody to normalize for protein loading.

-

Quantify the band intensities using densitometry software.

-

Conclusion

The structure-activity relationship of this compound is a compelling area of study with significant implications for drug development, particularly in the context of liver diseases. While direct quantitative data on its receptor interactions are currently limited, the available information on related compounds strongly suggests that 3-sulfation is a critical determinant of its biological activity. This modification likely attenuates its ability to activate FXR while potentially altering its downstream signaling from a pro-survival to a pro-apoptotic pathway, possibly through the JNK cascade. Further research employing the detailed experimental protocols outlined in this guide is necessary to fully elucidate the pharmacological profile of TCDCS and its potential as a therapeutic agent or a biomarker for cholestatic conditions. The provided diagrams of the implicated signaling pathways offer a framework for understanding the complex cellular responses to this unique sulfated bile acid.

References

- 1. Functional Characterization of the Semisynthetic Bile Acid Derivative INT-767, a Dual Farnesoid X Receptor and TGR5 Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The bile acid taurochenodeoxycholate activates a phosphatidylinositol 3-kinase-dependent survival signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Taurochenodeoxycholic Acid Increases cAMP Content via Specially Interacting with Bile Acid Receptor TGR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Taurolithocholic acid-3 sulfate induces CD95 trafficking and apoptosis in a c-Jun N-terminal kinase-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Taurochenodeoxycholate-3-sulfate by LC-MS/MS

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of Taurochenodeoxycholate-3-sulfate (TCDCA-3S), a sulfated and taurine-conjugated secondary bile acid, in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology outlined herein is tailored for researchers, scientists, and drug development professionals engaged in metabolomics, hepatology, and gastroenterology research. This document provides comprehensive procedures for sample preparation, LC-MS/MS analysis, and data processing, alongside relevant biological context and data presentation.

Introduction

Bile acids are crucial signaling molecules and metabolic regulators synthesized from cholesterol in the liver.[1] They play a vital role in the digestion and absorption of dietary fats and fat-soluble vitamins.[1] this compound (TCDCA-3S) is a secondary bile acid that has undergone both taurine (B1682933) conjugation and sulfation. Under normal physiological conditions, sulfation of bile acids is a minor metabolic pathway. However, in cholestatic conditions, this pathway is upregulated, leading to an increase in sulfated bile acids like TCDCA-3S.[1] Sulfation increases the water solubility of bile acids, facilitating their renal clearance and reducing their potential toxicity.[1] Given its role in liver pathophysiology, the accurate quantification of TCDCA-3S in biological samples is of significant interest for understanding liver diseases and for the development of novel therapeutics.

LC-MS/MS has emerged as the preferred analytical technique for bile acid analysis due to its high sensitivity, specificity, and ability to resolve complex mixtures of structurally similar isomers.[2] This application note provides a robust LC-MS/MS method for the reliable quantification of TCDCA-3S.

Experimental Protocols

Sample Preparation (Human Plasma)

This protocol is adapted from a method for the analysis of 32 bile acids in human plasma.

Materials:

-

Human plasma samples (stored at -80°C)

-

Acetonitrile (B52724) (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Water, LC-MS grade

-

Internal Standard (IS): A suitable stable isotope-labeled analog of TCDCA-3S (e.g., d4-TCDCA-3S) should be used. If unavailable, a structurally related sulfated bile acid internal standard can be utilized, but the validation must account for this.

-

Microcentrifuge tubes (1.5 mL)

-

Centrifuge capable of 15,000 x g and 4°C

-

Sample concentrator (e.g., vacuum centrifuge or nitrogen evaporator)

Procedure:

-

Thaw plasma samples on ice.

-

In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

-

Add 50 µL of the internal standard working solution (concentration to be optimized based on instrument sensitivity and expected analyte levels).

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 15,000 x g for 5 minutes at 4°C.

-

Carefully transfer 450 µL of the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness using a sample concentrator.

-

Reconstitute the dried residue in 50 µL of a water/methanol (1:1, v/v) solution.

-

Vortex briefly and centrifuge at high speed to pellet any remaining particulates.

-

Transfer the clear supernatant to an LC-MS autosampler vial for analysis.

Liquid Chromatography

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

LC Parameters:

-

Column: A C18 reversed-phase column is recommended (e.g., YMC Triart C18, 2.1 mm I.D. x 100 mm, 1.9 µm).

-

Mobile Phase A: 20 mmol/L aqueous ammonium (B1175870) formate.

-

Mobile Phase B: Methanol/acetonitrile (1:1, v/v) with 20 mmol/L ammonium formate.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 10 µL.

-

Gradient Elution:

Time (min) % Mobile Phase B 0.0 - 10.0 40 10.0 - 23.0 40 → 80 23.0 - 28.0 80 | 28.1 - 35.0 | 40 (Re-equilibration) |

Note: The gradient may require optimization based on the specific column and LC system used to ensure adequate separation from isomeric bile acids.

Mass Spectrometry

Instrumentation:

-

Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

MS Parameters:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The fragmentation of sulfated, taurine-conjugated bile acids typically involves the loss of the sulfate (B86663) group (SO3, -80 Da) and fragmentation of the taurine moiety. The precursor ion for TCDCA-3S ([M-H]⁻) has a monoisotopic mass of approximately 578.27 m/z. Common product ions for taurine-conjugated bile acids include fragments at m/z 80 (SO3⁻) and m/z 124 (taurine fragment). For sulfated bile acids, a characteristic product ion is HSO₄⁻ at m/z 97.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| TCDCA-3S | 578.3 | 80.0 | (To be optimized) |

| TCDCA-3S (Qualifier) | 578.3 | 498.3 ([M-H-SO₃]⁻) | (To be optimized) |

| Internal Standard | (Specific to IS) | (Specific to IS) | (To be optimized) |

Note: The optimal collision energy for each transition must be determined experimentally by infusing a standard solution of TCDCA-3S and varying the collision energy to maximize the product ion signal.

-

Ion Source Parameters (Example):

-

IonSpray Voltage: -4500 V

-

Temperature: 500°C

-

Curtain Gas: 30 psi

-

Nebulizer Gas (GS1): 50 psi

-

Heater Gas (GS2): 50 psi

-

Data Presentation

The following table summarizes representative quantitative data for TCDCA-3S in human plasma from a study on patients with chronic hepatitis (CH) and hepatocellular carcinoma (HCC), as well as healthy controls (HC).

| Group | TCDCA-3S Concentration (nM) [median (IQR)] |

| Healthy Controls (HC) | 61.1 (27.8–129.7) |

| Chronic Hepatitis (CH) | 189.7 (99.5–385.1) |

| Hepatocellular Carcinoma (HCC) | 103.8 (43.9–365.3) |

Data adapted from a study by Nishina et al. (2024).

Visualizations

Bile Acid Synthesis and Metabolism Pathway

The following diagram illustrates the primary pathways of bile acid synthesis from cholesterol, including conjugation with taurine and subsequent sulfation.

Caption: Overview of this compound formation.

Experimental Workflow

This diagram outlines the key steps in the quantification of TCDCA-3S from biological samples.

Caption: LC-MS/MS workflow for TCDCA-3S quantification.

Discussion

The method described provides a framework for the accurate and precise quantification of this compound. The use of a C18 column with a gradient elution program allows for the separation of TCDCA-3S from other endogenous components and isomeric bile acids. Negative ion mode ESI is preferred for bile acids as they readily form [M-H]⁻ ions. The MRM approach ensures high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

It is critical to use a stable isotope-labeled internal standard for the most accurate quantification, as it compensates for variations in sample preparation and matrix effects. If a specific internal standard for TCDCA-3S is not available, a closely related sulfated bile acid can be used, but the method validation must thoroughly assess the potential for differential matrix effects and recovery.

The quantitative data presented indicate that TCDCA-3S levels can be altered in liver diseases, highlighting its potential as a biomarker. Further studies employing this methodology can help elucidate the role of bile acid sulfation in health and disease.

Conclusion

This application note details a comprehensive LC-MS/MS protocol for the quantification of this compound in human plasma. The method is sensitive, specific, and suitable for high-throughput analysis in a research setting. The provided experimental details and workflows serve as a valuable resource for scientists investigating the role of sulfated bile acids in metabolic and liver-related disorders.

References

Analysis of Taurochenodeoxycholate-3-sulfate in Human Plasma: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taurochenodeoxycholate-3-sulfate is a sulfated, taurine-conjugated secondary bile acid. Bile acids are critical for the digestion and absorption of fats and fat-soluble vitamins.[1] The process of sulfation enhances the water solubility of bile acids, facilitating their elimination through the kidneys and reducing their potential toxicity, particularly in conditions of cholestasis where bile flow is impaired.[1] Accurate quantification of specific bile acid species such as this compound in human plasma is crucial for understanding liver function, diagnosing hepatobiliary diseases, and in the development of drugs that may impact bile acid metabolism.[2][3][4]

This document provides detailed protocols for the quantitative analysis of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[5][6]

Quantitative Data Summary

The following tables summarize the typical quantitative performance of a validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the analysis of a closely related sulfated bile acid, glycochenodeoxycholate-3-sulfate (GCDCA-S), in human plasma.[3][4] This data is representative of the performance expected for this compound analysis using a similar methodology.

Table 1: Linearity and Sensitivity [3][4]

| Analyte | Matrix | Calibration Range (ng/mL) | r² | LLOQ (ng/mL) |

| GCDCA-S | Human Plasma | 0.5 - 1000 | >0.99 | 0.5 |

Table 2: Accuracy and Precision (Inter- and Intra-Day) [3]

| Analyte | Matrix | Spiked Concentration (ng/mL) | Intra-Day Accuracy (%) | Intra-Day Precision (%CV) | Inter-Day Accuracy (%) | Inter-Day Precision (%CV) |

| GCDCA-S | Human Plasma | 1.5 (Low QC) | -8.15 | 11.6 | -2.71 | 7.91 |

| 75 (Medium QC) | 5.96 | 5.43 | 2.31 | 4.88 | ||

| 750 (High QC) | 3.99 | 2.89 | 1.99 | 4.01 |

| Analyte | Matrix | Spiked Concentration | Mean Recovery (%) |

| GCDCA-S | Human Plasma | Low, Medium, High | >80 |

Experimental Protocols

Plasma Sample Preparation: Protein Precipitation

This protocol describes a common and effective method for extracting bile acids from human plasma by precipitating proteins.[2]

Materials:

-

Human plasma samples

-

Acetonitrile (B52724) (LC-MS grade), ice-cold

-

Internal Standard (IS) solution (e.g., a deuterated analog of the analyte)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge (capable of >10,000 x g and refrigeration)

-

Nitrogen evaporator or vacuum concentrator

-

Reconstitution solution (e.g., 35% methanol (B129727) in water)

Procedure:

-

Thaw frozen human plasma samples on ice.

-

Pipette 50 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 50 µL of the internal standard solution to the plasma and briefly vortex.

-

Add 800 µL of ice-cold acetonitrile to the tube to precipitate the plasma proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the tubes at approximately 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube, being cautious not to disturb the protein pellet.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 60°C.

-

Reconstitute the dried extract in 200 µL of the reconstitution solution.

-

Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[2]

LC-MS/MS Analysis Protocol

This protocol is based on a validated method for the closely related glycochenodeoxycholate-3-sulfate and is suitable for the analysis of this compound.[3][4]

Instrumentation:

-

UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

-

Column: Accucore aQ C18 column (50 mm × 2.1 mm, 2.6 µm particle size) or equivalent.[3][4]

-

Mobile Phase A: 2 mM ammonium (B1175870) acetate (B1210297) in water.[3][4]

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Gradient Elution:

-

0-0.5 min: 20% B

-

0.5-3.5 min: 20% to 95% B

-

3.5-4.5 min: 95% B

-

4.5-4.6 min: 95% to 20% B

-

4.6-6.0 min: 20% B (Re-equilibration)

-

MS/MS Parameters:

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Analyte: this compound (Precursor ion > Product ion). Note: Specific transitions must be optimized in the laboratory. For the similar GCDCA-S, the transition is m/z 528.3 > 448.3.[3]

-

Internal Standard: (Precursor ion > Product ion for the deuterated analog)

-

-

Key MS Settings (to be optimized):

-

Capillary Voltage

-

Source Temperature

-

Desolvation Gas Flow

-

Collision Energy

-

Visualizations